An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate, bearing the CAS Number 1337851-11-2, is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its core structure, the 3-oxo-2,3-dihydrobenzofuran moiety, is a recognized privileged scaffold in drug discovery, appearing in a variety of biologically active natural products and synthetic compounds.[2] This guide provides a comprehensive technical overview of this molecule, including its chemical properties, a detailed plausible synthesis protocol, and its potential applications in drug development, aimed at researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1337851-11-2 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| IUPAC Name | methyl 3-oxo-2,3-dihydro-1-benzofuran-7-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1OCC2=O | [1] |
Synthesis Protocol: A Plausible Approach via Intramolecular Cyclization
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned to start from readily available starting materials, proceeding through a key diester intermediate which then undergoes an intramolecular cyclization.
Caption: Proposed synthesis of Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)benzoate (Intermediate B)
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Reaction Setup: To a stirred solution of Methyl 2-hydroxy-3-(methoxycarbonyl)benzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).
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Addition of Reagent: To this suspension, add methyl bromoacetate (1.2 equivalents) dropwise at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure diester intermediate.
Step 2: Intramolecular Dieckmann Condensation to Yield Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate (Target Compound C)
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Reaction Setup: A solution of the diester intermediate (1 equivalent) in anhydrous toluene is added dropwise to a stirred suspension of sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
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Reaction Conditions: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the final product, Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate.
Spectral Characterization (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm. The aromatic protons on the benzene ring will likely appear as a multiplet in the region of 7.0-8.0 ppm. A key feature will be a singlet for the methylene protons of the dihydrofuranone ring, likely in the range of 4.5-5.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester is expected to resonate around 165 ppm, while the ketone carbonyl of the furanone ring will be further downfield, likely above 190 ppm. The methyl carbon of the ester will be around 52 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methylene carbon of the dihydrofuranone ring is expected around 70-80 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and the ketone, likely in the regions of 1720-1740 cm⁻¹ and 1700-1720 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (192.17 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The 3-oxo-2,3-dihydrobenzofuran scaffold is a component of numerous compounds with demonstrated biological activities, making Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate a valuable building block for the synthesis of novel therapeutic agents.
Potential as an Anticancer Agent
Derivatives of benzofuran have shown significant potential as anticancer agents.[5] The core structure can be modified to interact with various biological targets involved in cancer progression. The presence of the ester group at the 7-position provides a handle for further chemical modifications to explore structure-activity relationships (SAR) and develop more potent and selective anticancer compounds.
Anti-inflammatory Properties
The 2,3-dihydrobenzofuran skeleton is also found in compounds with potent anti-inflammatory properties.[2][6] These compounds often act by inhibiting key enzymes in the inflammatory cascade. The title compound could serve as a starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Workflow for Biological Evaluation
The following workflow outlines a typical screening process for a compound like Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate in a drug discovery program.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Conclusion
Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a molecule with considerable potential as a versatile intermediate in the synthesis of complex, biologically active compounds. Its structural features suggest that it could be a valuable starting point for the development of new anticancer and anti-inflammatory agents. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
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Supporting Information - The Royal Society of Chemistry. Available at: [Link]
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Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. Available at: [Link]
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Methyl 3-oxo-2,3-dihydrobenzofuran-7-carboxylate | C10H8O4 | CID 70700729 - PubChem. Available at: [Link]
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Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents - PubMed. Available at: [Link]
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A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES - LOCKSS. Available at: [Link]
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2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Available at: [Link]
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2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available at: [Link]
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